molecular formula C5H4BrClS B1279276 2-Bromo-5-(chloromethyl)thiophene CAS No. 7311-46-8

2-Bromo-5-(chloromethyl)thiophene

Cat. No. B1279276
CAS RN: 7311-46-8
M. Wt: 211.51 g/mol
InChI Key: RGAWORKAZJRWOL-UHFFFAOYSA-N
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Description

2-Bromo-5-(chloromethyl)thiophene is a sulfur-containing heterocyclic compound that features a thiophene ring substituted with a bromine atom and a chloromethyl group at specific positions on the ring. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules, including those with biological activity or as part of materials science applications.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a one-pot desulfurative-fluorination-bromination reaction has been reported to yield 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes, which indicates the versatility of bromination reactions in thiophene chemistry . Additionally, intramolecular cyclization of 2-(gem-dibromovinyl)phenols(thiophenols) catalyzed by trace amounts of copper has been developed to produce 2-bromothiophenes, showcasing a method that could potentially be adapted for the synthesis of 2-bromo-5-(chloromethyl)thiophene . Furthermore, a practical one-pot synthesis involving Pd-catalyzed C-S bond formation followed by heterocyclization has been described for the preparation of highly substituted thiophenes .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be significantly influenced by the substituents on the thiophene ring. For example, the crystal structure of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene has been studied, providing insights into the effects of substitution on the thiophene ring . Although this does not directly describe 2-bromo-5-(chloromethyl)thiophene, it suggests that similar structural analyses could be applied to understand the molecular geometry and potential intramolecular interactions of such compounds.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including substitution reactions. Bromination and nitration of dibromobenzo[b]thiophen derivatives have been explored, revealing the influence of substituents on the reaction outcomes . In the context of 2-bromo-5-(chloromethyl)thiophene, such studies suggest that the bromine and chloromethyl groups could affect its reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the synthesis and spasmolytic activity of thiophene-based derivatives have been investigated, with the compounds' structures characterized through spectral analysis . Density functional theory (DFT) calculations have been used to study the structural and electronic properties of these compounds, providing insights into their reactivity and stability . Similarly, the vibrational spectra and DFT simulations of a bromo-methyl-nitrophenyl thiophene derivative have been reported, which could be analogous to the properties of 2-bromo-5-(chloromethyl)thiophene .

Scientific Research Applications

Antimicrobial Agents

2-Bromo-5-(chloromethyl)thiophene and related compounds have been explored for their antimicrobial properties. A study by Benneche et al. (2011) reports the facile synthesis of 5-(bromoalkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, which demonstrated marked reduction in biofilm formation by the marine bacterium V. harveyi, indicating potential as antimicrobial agents (Benneche et al., 2011).

Polymer Science

The compound plays a role in the synthesis of polymers. Wu et al. (1996) synthesized regioregular head-to-tail poly[3-(alkylthio)thiophenes] using 2-bromo-3-(alkylthio)-5-(bromozincio)thiophenes, indicating its utility in the development of polymers with specific properties (Wu et al., 1996).

Photostabilizers

2-Bromo-5-(chloromethyl)thiophene derivatives have been used as photostabilizers. Balakit et al. (2015) synthesized new thiophenes that reduced the level of photodegradation in poly(vinyl chloride) films, suggesting their use in enhancing the durability of materials against UV radiation (Balakit et al., 2015).

Pharmaceutical Research

While avoiding specifics on drug use and side effects, it's noteworthy that derivatives of 2-Bromo-5-(chloromethyl)thiophene have been studied for various pharmacological aspects. For instance, Ikram et al. (2015) synthesized derivatives showing potential haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Electronic and Material Science

This compound is significant in electronic and material science applications. Kawade et al. (2012) conducted a study on the photodissociation dynamics of halogen-substituted thiophenes, including 2-bromo-5-chlorothiophene, which is relevant in understanding the behavior of such compounds in electronic applications (Kawade et al., 2012).

Safety And Hazards

2-Bromo-5-(chloromethyl)thiophene may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Relevant Papers

2-Bromo-5-(chloromethyl)thiophene has been mentioned in several papers. For instance, it has been used as a precursor in the synthesis of trisubstituted thiophenes . It has also been studied for its photodissociation dynamics .

properties

IUPAC Name

2-bromo-5-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-5-2-1-4(3-7)8-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAWORKAZJRWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436659
Record name 2-bromo-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(chloromethyl)thiophene

CAS RN

7311-46-8
Record name 2-bromo-5-(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YL Gol'dfarb, GI Gorushkina, BP Fedorov - … of the Academy of Sciences of …, 1959 - Springer
Ethyl 2-thenyl sulfide is metalated by butyllithium in the 5-position. The structure of 5-(ethylthiomethyl)-2-thiophenecarboxylic acid was established by its conversion into dimethyl 2,5-…
Number of citations: 3 link.springer.com
EGA Notaras, NT Lucas, MG Humphrey… - …, 2003 - ACS Publications
Reaction between the tetrahedral cluster compound Mo 2 Ir 2 (CO) 10 (η 5 -C 5 H 4 Me) 2 (1) and 2-iodo-5-(oct-1‘-ynyl)thiophene afforded the pseudooctahedral cluster Mo 2 Ir 2 {μ 4 -η …
Number of citations: 36 pubs.acs.org
T Farrell, T Meyer-Friedrichsen, J Heck… - …, 2000 - ACS Publications
Ionic [(CpFeCO) 2 (μ-CO)(μ-CCH CH−)] + fragments were used as electron acceptors in combination with para-substituted stilbenyl donors to form push−pull chromophores. These μ-…
Number of citations: 29 pubs.acs.org

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